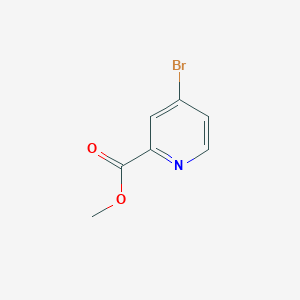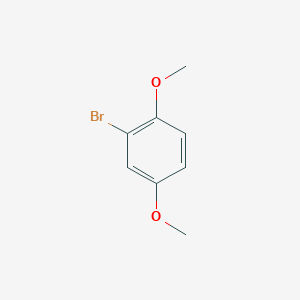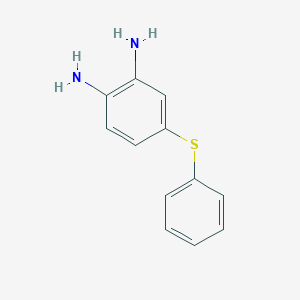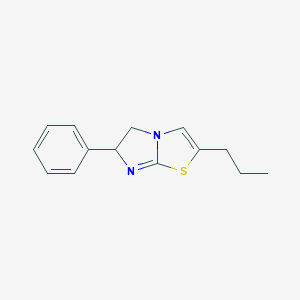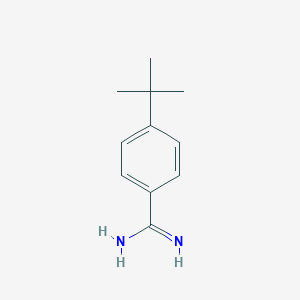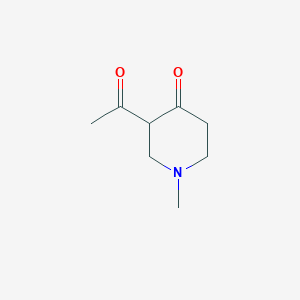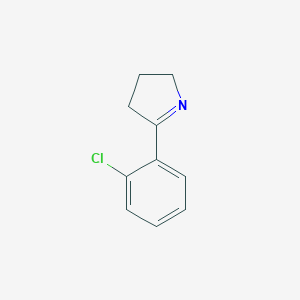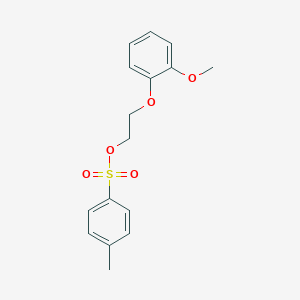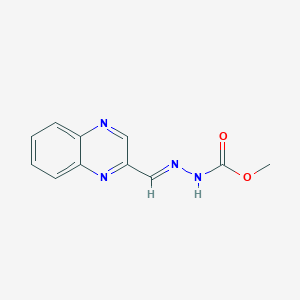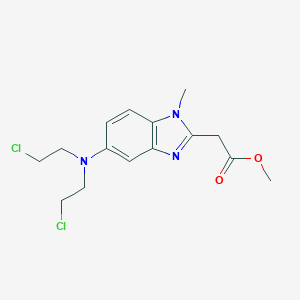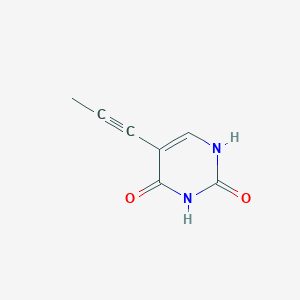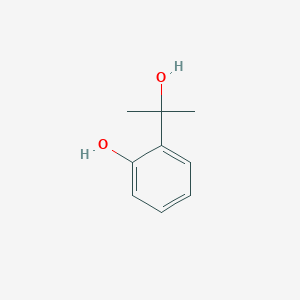
2-(2-Hydroxypropan-2-yl)phenol
Vue d'ensemble
Description
2-(2-Hydroxypropan-2-yl)phenol, also known as 4-(2-Hydroxypropan-2-yl)phenol, is a chemical compound with the molecular formula C9H12O2. It is a derivative of phenol and is characterized by the presence of a hydroxy group and an isopropyl group attached to the benzene ring. This compound is used in various industrial applications, including as a stabilizer for polymers such as polystyrene and polypropylene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Hydroxypropan-2-yl)phenol can be synthesized through several methods. One common synthetic route involves the hydrolysis of phenol derivatives. For example, the hydrolysis of 4-isopropylphenol can yield this compound under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical processes. These processes often involve the use of catalysts and specific reaction conditions to ensure high yield and purity. The compound is typically synthesized in batch reactors where temperature, pressure, and reaction time are carefully controlled .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
2-(2-Hydroxypropan-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a stabilizer for polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxypropan-2-yl)phenol involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with other molecules, influencing their stability and reactivity. Additionally, the isopropyl group can affect the compound’s hydrophobicity and steric properties, impacting its interactions with enzymes and other biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isopropylphenol: Similar in structure but lacks the hydroxy group.
4-Isopropenylphenol: Contains an isopropenyl group instead of an isopropyl group.
Benzenemethanol, 4-hydroxy-α,α-dimethyl-: Another phenolic compound with similar functional groups.
Uniqueness
2-(2-Hydroxypropan-2-yl)phenol is unique due to the presence of both a hydroxy group and an isopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .
Propriétés
IUPAC Name |
2-(2-hydroxypropan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAFTLGUMWLXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
